molecular formula C12H22ClNO4 B1415916 (R)-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate CAS No. 2137025-33-1

(R)-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate

Cat. No.: B1415916
CAS No.: 2137025-33-1
M. Wt: 279.76 g/mol
InChI Key: DIAFGSQCNAPFIH-SECBINFHSA-N
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Description

®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate is a compound that features a chloromethyl group and a tert-butoxycarbonyl-protected amino group attached to a hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) groupThe Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The chloromethyl group can be introduced using chloromethylation reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, ®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate is used as an intermediate in the synthesis of peptides and other complex molecules . Its protected amino group allows for selective reactions without interference from the amino functionality.

Biology and Medicine

In biological and medical research, this compound can be used to synthesize peptide-based drugs and probes. The Boc-protected amino group ensures that the compound remains stable under physiological conditions until deprotection is desired .

Industry

Industrially, this compound is valuable in the production of pharmaceuticals and fine chemicals. Its use in flow microreactor systems enhances the efficiency and sustainability of production processes .

Mechanism of Action

The mechanism of action of ®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate is unique due to its specific combination of a chloromethyl group and a Boc-protected amino group. This combination allows for selective reactions and protection strategies that are not possible with other similar compounds. Its use in flow microreactor systems further enhances its applicability in industrial settings .

Properties

IUPAC Name

chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO4/c1-5-6-7-9(10(15)17-8-13)14-11(16)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAFGSQCNAPFIH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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